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Introduction
Butyrospermum parkii, commonly known as the shea tree, produces kernels that are the

source of shea butter, a valuable commodity in the cosmetic, pharmaceutical, and food

industries. The quality of shea butter is intrinsically linked to the condition of the raw kernels,

which can be significantly influenced by their resident microbial communities. This technical

guide provides a comprehensive overview of the current understanding of the microbiome of

raw Butyrospermum parkii kernels, with a focus on the microbial diversity, methodologies for its

investigation, and potential implications for quality and safety. While modern culture-

independent sequencing methods have yet to be extensively applied to this specific niche, this

guide synthesizes the available data from culture-based studies to provide a foundational

understanding for future research and development.

Microbial Diversity of Raw Butyrospermum parkii
Kernels
Studies on the microbiome of raw shea kernels have primarily focused on identifying fungal

and bacterial species through traditional culture-based techniques. These microorganisms can

be introduced to the kernels through various means, including cracks in the nut, insect activity,

environmental exposure during drying, and storage conditions. The pH of the kernels, typically
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between 5.8 and 6.0, and moisture content ranging from 4.76% to 10%, create a favorable

environment for microbial growth[1].

Fungal Communities
Fungal contamination is a significant concern in shea kernel processing, as some species can

cause deterioration and produce mycotoxins, such as aflatoxins. The most frequently isolated

fungal genera from shea kernels include Aspergillus, Mucor, Phoma, and Fusarium. Notably,

species like Aspergillus niger, Aspergillus flavus, and Aspergillus persii are often predominant

and have been shown to be pathogenic to the kernels, causing discoloration, rot, and loss of

viability[1]. The presence of Xylaria spp. has also been reported on shea nuts[1].

Bacterial Communities
Investigations into the bacterial communities of shea products are less common but have

identified several genera. Studies on shea nut cake, a byproduct of shea butter extraction,

have revealed the presence of both Gram-positive and Gram-negative bacteria. Commonly

identified bacteria include species of Bacillus (e.g., Bacillus mycoides, Bacillus cereus),

Staphylococcus (e.g., Staphylococcus epidermidis), and coliforms, including Escherichia coli[2].

The presence of E. coli is often indicative of contamination from water or handling during

processing[2]. Other identified bacteria in shea butter, which originates from the kernels,

include Micrococcus spp., Enterobacter spp., and Pseudomonas spp.[3].

Quantitative Microbial Data
The following tables summarize the quantitative data available from culture-based analyses of

shea kernels and related products. It is important to note that these values, presented in

colony-forming units per gram (cfu/g), represent the culturable fraction of the microbiome and

may not reflect the complete microbial diversity.

Table 1: Fungal Counts in Shea Products
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Product
Fungal Genera
Identified

Total Fungal Count
(cfu/g)

Reference

Deteriorated Shea

Kernels

Aspergillus, Mucor,

Phoma, Fusarium
Not specified [1]

Unbranded Shea

Butter

Aspergillus niger

(40%), Candida

species (30%),

Aspergillus fumigatus

(10%), Penicillium

species (10%),

Blastomyces species

(10%)

8.50×10⁴ to 3.20×10⁷ [4]

Table 2: Bacterial Counts in Shea Products
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Product
Bacterial
Genera/Specie
s Identified

Total Bacterial
Count (cfu/g)

Total Coliform
Count (cfu/g)

Reference

Shea Nut Cake

Brevibacillus

agri, Bacillus

mycoides,

Bacillus cereus,

Staphylococcus

epidermidis

4.98 ± 1.17 log

cfu/g

1.95 ± 0.74 log

cfu/g
[2]

Unbranded Shea

Butter

Escherichia coli

(26.67%),

Pseudomonas

species

(13.33%),

Klebsiella specie

(13.33%),

Staphylococcus

species

(26.67%),

Bacillus species

(20%)

1.25×10⁶ to

3.35×10⁸

1.2×10² to

2.15×10³
[4]

Experimental Protocols
The following protocols are detailed methodologies for the key experiments cited in the

investigation of the Butyrospermum parkii kernel microbiome.

Fungal Isolation and Enumeration from Shea Kernels
This protocol is based on the serial dilution and plate count method.

a. Sample Preparation:

Aseptically weigh 1 gram of macerated raw shea kernel.
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Transfer the sample to a sterile bottle containing 9 ml of sterile peptone water to create a

10⁻¹ dilution (stock solution).

Vortex the stock solution for 2 minutes to ensure thorough mixing.

b. Serial Dilution:

Prepare a series of sterile test tubes, each containing 9 ml of sterile peptone water.

Transfer 1 ml of the stock solution to the first test tube to make a 10⁻² dilution.

Vortex the 10⁻² dilution and transfer 1 ml to the next tube to create a 10⁻³ dilution.

Continue this process up to a 10⁻⁶ dilution or as required.

c. Plating and Incubation:

Pipette 0.1 ml from the desired dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) onto the surface of Potato

Dextrose Agar (PDA) plates. To inhibit bacterial growth, the PDA should be amended with an

antibacterial agent such as lactic acid (0.1 ml of 8.5% lactic acid per plate)[5].

Use a sterile spreader to evenly distribute the inoculum over the agar surface.

Incubate the plates at 28°C for 4-5 days[5].

d. Enumeration and Identification:

Following incubation, count the number of fungal colonies on the plates.

Calculate the total fungal count in cfu/g using the formula: cfu/g = (Number of colonies ×

Dilution factor) / Volume of inoculum plated

For identification, subculture individual colonies onto fresh PDA plates to obtain pure

cultures.

Identify the fungal isolates based on macroscopic (colony morphology, color) and

microscopic (hyphal structure, reproductive structures observed under a microscope using a

stain like Lactophenol Cotton Blue) characteristics[5].
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Bacterial Isolation and Enumeration from Shea Kernels
This protocol outlines the procedure for determining the bacterial load in shea kernels.

a. Sample Preparation and Serial Dilution:

Follow the same procedure as for fungal isolation (steps 1a and 1b) to prepare a stock

solution and serial dilutions of the shea kernel sample in sterile peptone water.

b. Plating and Incubation:

For total heterotrophic bacteria, spread 0.1 ml of appropriate dilutions (e.g., 10⁻³ to 10⁻⁹)

onto Nutrient Agar (NA) plates[5].

For selective isolation of specific bacterial groups, use appropriate selective media. For

example:

Coliforms: Plate on MacConkey Agar.

Staphylococcus species: Plate on Mannitol Salt Agar.

Incubate the plates at 37°C for 24-48 hours[5].

c. Enumeration and Identification:

Count the bacterial colonies on the plates and calculate the cfu/g.

Characterize and identify bacterial isolates based on:

Cultural and Morphological Characteristics: Colony shape, size, color, and Gram staining.

Biochemical Tests: Catalase, oxidase, coagulase, urease, indole, motility, and methyl

red/Voges-Proskauer (MR/VP) tests[5].

Visualizations
Experimental Workflow for Microbial Analysis of Shea
Kernels
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Caption: Workflow for culture-based microbial analysis of raw shea kernels.
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Conclusion and Future Directions
The current body of research on the microbiome of raw Butyrospermum parkii kernels provides

a foundational understanding of the key fungal and bacterial contaminants. The methodologies

employed to date have been successful in isolating and identifying microorganisms that can

impact kernel quality. However, these culture-dependent techniques are known to capture only

a fraction of the true microbial diversity.

For a more comprehensive understanding, future research should incorporate culture-

independent methods, such as next-generation sequencing of the 16S rRNA gene for bacteria

and the Internal Transcribed Spacer (ITS) region for fungi. Such studies would provide a more

complete census of the microbial communities, including unculturable species, and allow for a

more accurate quantification of their relative abundances. This deeper understanding will be

crucial for developing more effective strategies to control microbial growth, prevent spoilage

and mycotoxin contamination, and ultimately ensure the quality and safety of shea kernels and

their derived products for the cosmetic and pharmaceutical industries. Furthermore,

metagenomic studies could elucidate the functional potential of the microbiome, including the

identification of genes involved in metabolic pathways that may influence the chemical

composition and therapeutic properties of shea butter. There is currently no information

available regarding signaling pathways associated with the shea kernel microbiome,

representing a significant knowledge gap and an opportunity for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. article.sapub.org [article.sapub.org]

2. Fungi Associated with the Postharvest Fungal Deterioration of Shea Nuts and Kernels
[article.sapub.org]

3. agriculturejournals.cz [agriculturejournals.cz]

4. njm.com.ng [njm.com.ng]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1170781?utm_src=pdf-custom-synthesis
http://article.sapub.org/pdf/10.5923.j.ijaf.20140405.05.pdf
http://article.sapub.org/10.5923.j.ijaf.20140405.05.html
http://article.sapub.org/10.5923.j.ijaf.20140405.05.html
https://www.agriculturejournals.cz/pdfs/cjf/2001/01/02.pdf
http://www.njm.com.ng/articles/2015/Microbiological%20analysis%20of%20shea%20butter.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. biologyjournal.net [biologyjournal.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the Microbiome of Raw
Butyrospermum parkii Kernels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1170781#investigating-the-microbiome-of-raw-
butyrospermum-parkii-kernels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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